molecular formula C23H13N3O9 B5090165 5-[[3-(5-Nitro-1,3-dioxoisoindol-2-yl)benzoyl]amino]benzene-1,3-dicarboxylic acid

5-[[3-(5-Nitro-1,3-dioxoisoindol-2-yl)benzoyl]amino]benzene-1,3-dicarboxylic acid

Cat. No.: B5090165
M. Wt: 475.4 g/mol
InChI Key: ZZEWGICMSKVGGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[[3-(5-Nitro-1,3-dioxoisoindol-2-yl)benzoyl]amino]benzene-1,3-dicarboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a nitro group, an isoindole moiety, and a benzoyl group, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[3-(5-Nitro-1,3-dioxoisoindol-2-yl)benzoyl]amino]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-[[3-(5-Nitro-1,3-dioxoisoindol-2-yl)benzoyl]amino]benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substitution reagents: Nitric acid, sulfuric acid, halogens.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while electrophilic substitution can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

5-[[3-(5-Nitro-1,3-dioxoisoindol-2-yl)benzoyl]amino]benzene-1,3-dicarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[[3-(5-Nitro-1,3-dioxoisoindol-2-yl)benzoyl]amino]benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, generating reactive intermediates that can interact with cellular components. The isoindole moiety may bind to specific proteins or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-[[3-(5-Nitro-1,3-dioxoisoindol-2-yl)benzoyl]amino]benzene-1,3-dicarboxylic acid apart is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. The presence of both nitro and isoindole groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications .

Properties

IUPAC Name

5-[[3-(5-nitro-1,3-dioxoisoindol-2-yl)benzoyl]amino]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13N3O9/c27-19(24-14-7-12(22(30)31)6-13(8-14)23(32)33)11-2-1-3-15(9-11)25-20(28)17-5-4-16(26(34)35)10-18(17)21(25)29/h1-10H,(H,24,27)(H,30,31)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZEWGICMSKVGGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])C(=O)NC4=CC(=CC(=C4)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13N3O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.